2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is a chemical compound with a unique structure that includes a pyridazinone ring substituted with a hydroxypropyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 6-phenylpyridazin-3(2H)-one with 2-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-oxopropyl)-6-phenylpyridazin-3(2H)-one.
Reduction: Formation of 2-(2-hydroxypropyl)-6-phenyl-1,2-dihydropyridazin-3(2H)-one.
Substitution: Formation of substituted phenyl derivatives, such as 2-(2-hydroxypropyl)-6-(4-bromophenyl)pyridazin-3(2H)-one.
Scientific Research Applications
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the phenyl group may facilitate interactions with biological targets. The pyridazinone ring is known to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropyl)-β-cyclodextrin: Used to enhance the solubility of hydrophobic compounds.
2-(2-Hydroxypropyl)-α-cyclodextrin: Similar to β-cyclodextrin but with different cavity size and properties.
2-(2-Hydroxypropyl)-γ-cyclodextrin: Larger cavity size compared to α- and β-cyclodextrins.
Uniqueness
2-(2-Hydroxypropyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone ring with hydroxypropyl and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
59594-39-7 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(2-hydroxypropyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)9-15-13(17)8-7-12(14-15)11-5-3-2-4-6-11/h2-8,10,16H,9H2,1H3 |
InChI Key |
KFHDEEAYYVQCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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